PF-1355 was developed as part of research aimed at understanding the role of MPO in inflammatory diseases. It is classified as a small molecule inhibitor specifically targeting MPO, which is implicated in various inflammatory processes due to its ability to produce hypochlorous acid and other oxidants that contribute to tissue damage and inflammation .
The synthesis of PF-1355 involves several steps utilizing various reagents and reaction conditions:
PF-1355 acts by binding to the heme group of myeloperoxidase, thereby inhibiting its enzymatic activity. The mechanism involves covalent modification of the enzyme through the formation of a stable adduct. In vitro studies have demonstrated that PF-1355 effectively reduces the production of hypochlorous acid in neutrophil assays .
Additionally, PF-1355 has been shown to inhibit the oxidation reactions catalyzed by MPO, which are crucial in inflammatory processes. Its reversible binding allows for modulation of MPO activity depending on concentration levels .
PF-1355 inhibits myeloperoxidase through a mechanism-based approach where it forms a covalent bond with the enzyme's active site. This interaction prevents MPO from catalyzing the conversion of hydrogen peroxide into hypochlorous acid, thus reducing oxidative stress associated with inflammation.
In experimental models, administration of PF-1355 has been shown to decrease plasma levels of MPO activity significantly. This reduction correlates with decreased vascular edema and neutrophil recruitment in models of immune complex vasculitis .
PF-1355 is typically presented as a solid compound with moderate solubility in organic solvents such as dimethylformamide and methanol. Its melting point has not been extensively documented but can be inferred from similar compounds.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile indicates that it can participate in nucleophilic substitution reactions due to the presence of thioxo groups .
PF-1355 has significant potential in scientific research related to inflammatory diseases. Its primary applications include:
Myeloperoxidase (MPO) is a haem peroxidase enzyme abundantly expressed in neutrophil granulocytes and, to a lesser extent, in monocytes and certain macrophage subsets. Upon leukocyte activation during inflammation, MPO is released into extracellular spaces where it catalyzes the formation of highly reactive oxidants, most notably hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions. This reaction constitutes a primary antimicrobial defense mechanism. However, in sterile inflammatory conditions, uncontrolled MPO activity drives significant tissue damage through multiple interconnected pathways [4] [7].
Pathologically, MPO-derived oxidants contribute to endothelial dysfunction by oxidizing low-density lipoprotein (LDL), which promotes atherosclerotic plaque formation and instability. MPO also catabolizes nitric oxide (NO), reducing its bioavailability and impairing vasodilation—a key mechanism in hypertension and coronary artery disease. Furthermore, MPO activates neutrophil extracellular trap (NET) formation, leading to microvascular thrombosis and vessel occlusion. These processes establish MPO as a critical mediator in autoimmune vasculitides, glomerulonephritis, and atherosclerosis [1] [7]. The enzyme’s pathogenic role is further evidenced by elevated MPO levels in human atherosclerotic lesions and by clinical correlations between circulating MPO and adverse cardiovascular outcomes. For example, in myocardial infarction (MI), neutrophil infiltration releases MPO into ischemic myocardium, exacerbating reperfusion injury through oxidative modification of cardiomyocyte proteins and lipids [7].
Table 1: Pathogenic Mechanisms of MPO in Inflammatory Diseases
Mechanism | Biological Consequence | Associated Diseases |
---|---|---|
Hypochlorous acid production | Protein/Lipid oxidation, endothelial cell damage | Atherosclerosis, Vasculitis |
Nitric oxide catabolism | Reduced vasodilation, endothelial dysfunction | Hypertension, Coronary artery disease |
NETosis induction | Microvascular thrombosis, vessel occlusion | Anti-GBM disease, ANCA vasculitis |
Lipoprotein oxidation | Foam cell formation, plaque instability | Acute coronary syndrome, Stroke |
The causal involvement of MPO in inflammatory pathologies provides a compelling rationale for its therapeutic inhibition. Genetic studies of MPO-deficient individuals reveal reduced susceptibility to cardiovascular events without severe immunocompromise, suggesting that pharmacological inhibition could be both safe and effective. In preclinical models, MPO inhibition targets three interrelated disease drivers: oxidative tissue injury, immune dysregulation, and vascular dysfunction [1] [4].
In autoimmune conditions like anti-glomerular basement membrane (anti-GBM) glomerulonephritis (formerly Goodpasture’s disease), MPO amplifies immune-complex-mediated injury. Neutrophil-derived MPO binds to glomerular structures, generating HOCl that modifies renal antigens and exacerbates antibody responses. This creates a self-sustaining cycle of inflammation and tissue destruction. Similarly, in immune complex vasculitis, MPO activity correlates with vascular permeability, edema, and neutrophil infiltration—processes that culminate in end-organ damage [1] [6]. For cardiovascular diseases, MPO inhibition mitigates atherogenesis by preventing LDL oxidation and NO consumption. Post-myocardial infarction, MPO inhibitors reduce infarct size by attenuating reperfusion injury, as demonstrated by improved cardiac function and reduced fibrosis in animal models [4] [7].
Table 2: Preclinical Evidence Supporting MPO Inhibition in Select Diseases
Disease Model | Key MPO-Driven Pathologies | Intervention Outcome |
---|---|---|
Anti-GBM glomerulonephritis | Albuminuria, renal dysfunction, neutrophil influx | Complete suppression of albuminuria [1] |
Immune complex vasculitis | Pulmonary edema, cytokine surge, vascular leakage | Reduced edema and neutrophil recruitment [1] |
Myocardial infarction | Cardiomyocyte death, infarct expansion, fibrosis | Smaller infarct size, improved LV function [7] |
Atherosclerosis | Plaque rupture, endothelial dysfunction | Stabilized plaques, improved vasoreactivity [4] |
PF-1355 (chemical name: 2-(6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide; synonyms: PF-06281355) represents a breakthrough in pharmacologically targeting MPO. As a mechanism-based inhibitor, it exploits MPO’s own enzymatic activity for selective inactivation. Structurally, PF-1355 belongs to the 2-thiouracil class of compounds. It undergoes MPO-catalyzed oxidation to form a reactive intermediate that covalently modifies the enzyme’s active site, leading to irreversible inhibition. This mechanism ensures high specificity, minimizing off-target effects common to conventional antioxidants like N-acetylcysteine [1] [2].
In vitro, PF-1355 demonstrates potent inhibition of MPO activity. It achieves an EC₅₀ of 1.47 μM in phorbol ester-stimulated human neutrophils (measured by taurine chlorination assay) and 2.03 μM in lipopolysaccharide-treated human blood, confirming target engagement in physiologically relevant settings [2]. The compound’s oral bioavailability enables robust in vivo efficacy. Pharmacokinetic/pharmacodynamic modeling from mouse peritonitis studies established a direct relationship between PF-1355 exposure and MPO activity suppression. At optimal doses, oral administration reduces plasma MPO activity by >80%, concurrently attenuating vascular inflammation and tissue injury [1] [8].
PF-1355’s therapeutic potential is most evident in disease-specific models. In anti-GBM glomerulonephritis, it completely suppressed albuminuria and chronic renal dysfunction—effects attributed to inhibition of glomerular oxidative damage and NET formation. Similarly, in immune complex-mediated pulmonary vasculitis, PF-1355 reduced edema, cytokine levels (e.g., IL-6, MCP-1), and neutrophil recruitment by >70%. These findings position PF-1355 as a prototype for next-generation MPO inhibitors aimed at recalcitrant inflammatory conditions where conventional immunosuppressants offer incomplete control [1] [6].
Table 3: Key Chemical and Pharmacological Properties of PF-1355
Property | Value | Method/Model |
---|---|---|
Chemical formula | C₁₄H₁₅N₃O₄S | Spectroscopic analysis [2] [8] |
Molecular weight | 321.35 g/mol | Mass spectrometry |
CAS registry number | 1435467-38-1 | Chemical database |
In vitro EC₅₀ (MPO inhibition) | 1.47 μM (neutrophils), 2.03 μM (whole blood) | Taurine chlorination assay [2] |
Solubility | >50 mg/mL in DMSO | Kinetic solubility assay |
Mechanism | Irreversible, mechanism-based inhibition | Enzyme kinetics [1] |
Table 4: Nomenclature of PF-1355
Identifier Type | Name |
---|---|
IUPAC name | 2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-3H-pyrimidin-1-yl]acetamide |
Synonyms | PF-06281355, PF1355, PF 1355, PF06281355 |
Chemical registry | 1435467-38-1 (CAS) |
Molecular formula | C₁₄H₁₅N₃O₄S |
Drug class | Myeloperoxidase inhibitor |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7